molecular formula C8H4ClFO3S B2729000 7-Fluoro-1-benzofuran-4-sulfonyl chloride CAS No. 2167847-95-0

7-Fluoro-1-benzofuran-4-sulfonyl chloride

Cat. No. B2729000
CAS RN: 2167847-95-0
M. Wt: 234.63
InChI Key: PHOXOEVPWATLLM-UHFFFAOYSA-N
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Description

7-Fluoro-1-benzofuran-4-sulfonyl chloride is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest for many researchers. Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-1-benzofuran-4-sulfonyl chloride is composed of a benzofuran ring with a sulfonyl chloride group at the 4th position and a fluorine atom at the 7th position . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. Electrophilic aromatic substitution is a common type of reaction involving aromatic rings . This procedure has an advantage over direct sulfonation in that sulfonyl chlorides usually are soluble in organic solvents and may be easily separated from the reaction mixture .

Scientific Research Applications

Noncovalent Interactions and Molecular Analysis

A study contrasted the noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs, including molecules similar to "7-Fluoro-1-benzofuran-4-sulfonyl chloride." This research utilized crystallography and Hirshfeld surface analysis to examine changes arising from different halides in the functional groups, providing insights into the correlation between molecular structures and properties (Bellia et al., 2022).

Synthetic Applications and Method Development

Research on the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrated the use of fluorinated sulfinate salts, highlighting a synthetic application that could involve "7-Fluoro-1-benzofuran-4-sulfonyl chloride" or similar compounds. This method shows the potential for creating complex fluorinated molecules, useful in medicinal chemistry and materials science (He et al., 2015).

Fluorescence and Proteomics Applications

The development of water-soluble fluorogenic reagents for the determination of peptides used compounds structurally related to "7-Fluoro-1-benzofuran-4-sulfonyl chloride." These reagents, evaluated for their fluorescence characteristics and reactivity with peptides, offer tools for sensitive biochemical analyses and proteomics research (Kajiro et al., 2000).

Mechanism of Action

While the specific mechanism of action for 7-Fluoro-1-benzofuran-4-sulfonyl chloride is not mentioned in the retrieved papers, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

7-Fluoro-1-benzofuran-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

7-fluoro-1-benzofuran-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFO3S/c9-14(11,12)7-2-1-6(10)8-5(7)3-4-13-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOXOEVPWATLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-benzofuran-4-sulfonyl chloride

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